molecular formula C28H36O8 B211272 tigloylgomisin H CAS No. 66069-55-4

tigloylgomisin H

Cat. No.: B211272
CAS No.: 66069-55-4
M. Wt: 500.6 g/mol
InChI Key: ZSAUXCVJDYCLRS-QEEHVONISA-N
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Description

Tigloylgomisin H is a lignan isolated from the fruits of Schisandra chinensis. This compound has garnered attention due to its potential therapeutic properties, particularly in the prevention and treatment of liver cancer. This compound functions as a monofunctional inducer that specifically upregulates phase II detoxification enzymes through the NF-E2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway .

Scientific Research Applications

Chemistry

In chemistry, Tigloylgomisin H is studied for its unique structural properties and potential as a precursor for synthesizing other bioactive compounds.

Biology

Biologically, this compound is significant for its ability to induce quinone reductase activity, which plays a role in detoxification processes in cells .

Medicine

Medically, this compound is being explored for its potential in cancer prevention, particularly liver cancer, due to its ability to upregulate detoxification enzymes through the Nrf2-ARE pathway .

Industry

In the industrial sector, this compound is used in the development of natural health products and supplements, leveraging its antioxidant properties.

Safety and Hazards

The safety data sheet suggests ensuring adequate ventilation and using personal protective equipment such as safety goggles with side-shields, protective gloves, and impervious clothing when handling Tigloylgomisin H . It also recommends using a suitable respirator .

Future Directions

Tigloylgomisin H has potential as a liver cancer prevention agent . Future research could focus on further exploring its potential in this area. Additionally, the effects of different extraction methods on the components of Schisandra chinensis, including this compound, could be investigated .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tigloylgomisin H involves several steps, starting from naturally occurring precursors. One common method includes the esterification of gomisin H with tiglic acid. The reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound often involves extraction from Schisandra chinensis fruits, followed by purification processes such as column chromatography. The extraction process may use solvents like ethanol or methanol to isolate the lignan compounds, which are then further purified to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Tigloylgomisin H undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester functional group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like hydroxide ions in aqueous conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the ester group, potentially leading to alcohol derivatives.

    Substitution: Substituted esters or other functionalized derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tigloylgomisin H is unique among these compounds due to its specific ability to induce quinone reductase activity and its potent activation of the Nrf2-ARE pathway. While other lignans from Schisandra chinensis also exhibit bioactive properties, this compound’s specific molecular interactions and pathways make it particularly valuable for research in cancer prevention and detoxification .

Properties

IUPAC Name

[(9S,10S)-10-hydroxy-4,5,14,15,16-pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36O8/c1-10-15(2)27(29)36-26-21-17(12-19(31-5)24(26)34-8)11-16(3)28(4,30)14-18-13-20(32-6)23(33-7)25(35-9)22(18)21/h10,12-13,16,30H,11,14H2,1-9H3/b15-10+/t16-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSAUXCVJDYCLRS-QEEHVONISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1=C2C(=CC(=C1OC)OC)CC(C(CC3=CC(=C(C(=C32)OC)OC)OC)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)OC1=C2C(=CC(=C1OC)OC)C[C@@H]([C@@](CC3=CC(=C(C(=C32)OC)OC)OC)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66069-55-4
Record name Tigloylgomisin H
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066069554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TIGLOYLGOMISIN H
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/563Q173U7G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Tigloylgomisin H and where is it found?

A1: this compound (TGH) is a dibenzocyclooctadiene lignan primarily found in the fruits of the Schisandra chinensis plant [, , , , , , ]. This plant, also known as Omija, has a long history of use in traditional Chinese medicine [, , ].

Q2: What are the reported biological activities of this compound?

A2: Research suggests that TGH exhibits various biological activities, including antioxidant [, ], antiproliferative [, ], and potential cancer-preventive properties, particularly in liver cancer models [].

Q3: How does this compound exert its potential cancer-preventive effects?

A3: TGH has been shown to induce the phase II detoxification enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) in hepatocarcinoma cells []. This induction occurs through the nuclear accumulation of NF-E2-related factor 2 (Nrf2) and subsequent activation of the antioxidant response element (ARE) pathway, a key regulator of detoxification enzymes [].

Q4: Can this compound induce NQO1 activity in cells lacking the aryl hydrocarbon receptor (Arnt)?

A4: Yes, TGH induced QR activity in both wild-type and Arnt-deficient BPrc1 mouse hepatocarcinoma cells, indicating that its mechanism of action does not rely on the presence of a functional Arnt [].

Q5: Has this compound's ability to induce ARE-mediated gene expression been observed in human cells?

A5: Yes, TGH significantly activated ARE-mediated gene expression in HepG2 human hepatocarcinoma cells, demonstrating its potential relevance for human health [].

Q6: How is this compound usually extracted and isolated from Schisandra chinensis?

A6: TGH is typically isolated from the fruits or seeds of S. chinensis using a multi-step process. This often involves extraction with petroleum ether, followed by methanol extraction and fractionation using techniques like column chromatography and semi-preparative high-performance liquid chromatography (HPLC) [, ].

Q7: What analytical methods are used to identify and quantify this compound?

A7: Several analytical techniques are employed for TGH analysis, including:

  • Gas chromatography-mass spectrometry (GC/MS): This method allows for the separation and identification of TGH based on its retention time and mass spectrum [, ].
  • High-performance liquid chromatography (HPLC): Coupled with detectors like photodiode array detection (PAD) and electrospray ionization tandem mass spectrometry (ESI-MS/MS), HPLC enables the separation, identification, and quantification of TGH in complex mixtures, including plant extracts and biological samples [, , , ].
  • Ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry: This method provides enhanced resolution and sensitivity compared to traditional HPLC, allowing for the analysis of TGH and other lignans in complex matrices [].

Q8: What are the challenges associated with analyzing this compound and other lignans?

A8: One of the main challenges is the presence of isomeric dibenzocyclooctadiene lignans in Schisandra chinensis, which can complicate structural identification []. Advanced analytical techniques like HPLC-PAD-ESI-MS/MS are often required to differentiate between these isomers [].

Q9: Has the pharmacokinetics of this compound been investigated?

A9: While the pharmacokinetics of the hexane-soluble extract of S. chinensis containing TGH has been studied in rats [], specific data on the absorption, distribution, metabolism, and excretion of TGH itself is limited in the provided research.

Q10: How does the content of this compound vary in different parts of the Schisandra chinensis plant?

A10: Research suggests that the highest concentration of TGH and other lignans is found in the seeds, followed by the flowers, leaves, pulp, and stems []. This highlights the importance of considering the specific plant part used for extraction and potential applications.

Q11: Can fermentation affect the content of this compound in Omija beverages?

A11: Yes, fermentation can significantly impact TGH content. Studies show that fermentation of Omija with white sugar for 12 months led to a 2.6-fold increase in total lignan content, including TGH [].

Q12: Does the type of sugar used in fermentation affect the lignan content in Omija beverages?

A12: Yes, the type of sugar used for fermentation can influence the final lignan content. Omija fermented with oligosaccharide/white sugar showed higher total lignan content compared to those fermented with white sugar or brown sugar alone [].

Q13: Are there any studies investigating the use of polymeric resins for enhancing this compound production in plant cell cultures?

A13: Yes, research has explored the use of polymeric resins like Amberlite XAD-2 (polystyrene-based) and Amberlite XAD-7 (polyacrylate-based) for enhancing lignan production in S. chinensis cell cultures []. The results suggest that these resins can adsorb and potentially increase the biosynthesis of certain lignans, including deoxyschizandrin and wuweizisu C []. Further research is needed to optimize this approach for TGH production.

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